molecular formula C7H15N3O2 B10902403 Methyl (4-methylpiperazin-1-yl)carbamate

Methyl (4-methylpiperazin-1-yl)carbamate

Cat. No.: B10902403
M. Wt: 173.21 g/mol
InChI Key: LVBXREUQHFLZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-methylpiperazin-1-yl)carbamate is an organic compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-methylpiperazin-1-yl)carbamate typically involves the reaction of 4-methylpiperazine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-methylpiperazine+methyl chloroformateMethyl (4-methylpiperazin-1-yl)carbamate\text{4-methylpiperazine} + \text{methyl chloroformate} \rightarrow \text{this compound} 4-methylpiperazine+methyl chloroformate→Methyl (4-methylpiperazin-1-yl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-methylpiperazin-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbamate group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Methyl (4-methylpiperazin-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl (4-methylpiperazin-1-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Methyl (4-methylpiperazin-1-yl)carbamate can be compared with other piperazine derivatives, such as:

    Piperazine: A simpler structure with broad applications in medicine and industry.

    N-methylpiperazine: Similar in structure but lacks the carbamate group, leading to different reactivity and applications.

    4-methylpiperazine: The parent compound without the carbamate group, used in various chemical syntheses.

The uniqueness of this compound lies in its carbamate group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(4-methylpiperazin-1-yl)carbamate

InChI

InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11)

InChI Key

LVBXREUQHFLZKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.